5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride

Lipophilicity XLogP3 1-Alkyl-pyrazole

5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride (CAS 1946817‑60‑2) is a heterocyclic sulfonyl chloride featuring a C5 iodo substituent and an N1 isobutyl group on the pyrazole core (MW 348.59, C₇H₁₀ClIN₂O₂S, purity ≥95%). It belongs to the class of 5‑halo‑1‑alkyl‑1H‑pyrazole‑4‑sulfonyl chlorides; the closest structural analogs include the 1‑ethyl, 1‑cyclopentyl, and 1‑methyl variants as well as the non‑iodinated 1‑isobutyl analog and the 5‑bromo isostere.

Molecular Formula C7H10ClIN2O2S
Molecular Weight 348.59 g/mol
Cat. No. B12225098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
Molecular FormulaC7H10ClIN2O2S
Molecular Weight348.59 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)I
InChIInChI=1S/C7H10ClIN2O2S/c1-5(2)4-11-7(9)6(3-10-11)14(8,12)13/h3,5H,4H2,1-2H3
InChIKeyYNDKBWHIDZAIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: A Dual-Handle Pyrazole Building Block for Diversifiable Sulfonamide Synthesis


5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride (CAS 1946817‑60‑2) is a heterocyclic sulfonyl chloride featuring a C5 iodo substituent and an N1 isobutyl group on the pyrazole core (MW 348.59, C₇H₁₀ClIN₂O₂S, purity ≥95%) . It belongs to the class of 5‑halo‑1‑alkyl‑1H‑pyrazole‑4‑sulfonyl chlorides; the closest structural analogs include the 1‑ethyl, 1‑cyclopentyl, and 1‑methyl variants as well as the non‑iodinated 1‑isobutyl analog and the 5‑bromo isostere . The compound is supplied as a building block for medicinal chemistry and agrochemical research, offering two orthogonal reactive centers—a sulfonyl chloride for nucleophilic derivatization and an iodine at C5 for transition‑metal‑catalyzed cross‑coupling or halogen‑bond‑directed crystal engineering [1].

5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: Why In-Class Analogs Cannot Be Simply Substituted


Pyrazole‑4‑sulfonyl chlorides are not interchangeable building blocks because the halogen at C5 and the N1‑alkyl substituent critically influence both the reactivity of the sulfonyl chloride and the downstream synthetic utility of the halogen handle. Direct head‑to‑head studies on aminopyrazoles demonstrate that iodo derivatives exhibit a significantly higher propensity for dehalogenation during Suzuki–Miyaura coupling than their bromo or chloro counterparts, meaning the choice of halogen dictates the reaction pathway and achievable yield [1]. Simultaneously, the steric and electronic profile of the N1‑alkyl group modifies the lipophilicity (XLogP3), boiling point, and density of the building block, directly affecting its handling, purification, and solubility in subsequent reactions . Substituting a 1‑ethyl or 1‑methyl analog for the 1‑isobutyl congener therefore risks altered physical properties that can derail established synthetic protocols.

5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Modulation: XLogP3 Advantage Over Shorter N1-Alkyl Analogs

The predicted XLogP3 value of 5‑iodo‑1‑isobutyl‑1H‑pyrazole‑4‑sulfonyl chloride is 2.2, compared with 1.2 for the 1‑ethyl analog and 0.9 for the 1‑methyl analog . Higher lipophilicity is often desirable in medicinal chemistry for improving membrane permeability and target engagement; the isobutyl derivative provides a lipophilicity increase of +1.0 log units over the ethyl congener without introducing the excessive steric bulk or molecular weight penalty of the 1‑cyclopentyl analog (XLogP3 2.1, MW 360.60) .

Lipophilicity XLogP3 1-Alkyl-pyrazole Building block selection

Thermal Handling Window: Predicted Boiling Point Differentiation from Lower Homologs

The predicted boiling point of 5‑iodo‑1‑isobutyl‑1H‑pyrazole‑4‑sulfonyl chloride is 388.8 ± 27.0 °C, compared with 376.2 ± 27.0 °C for the 1‑ethyl analog and 370.5 ± 27.0 °C for the 1‑methyl analog . The +12.6 °C increase over the ethyl congener suggests a wider thermal window for high‑temperature transformations or vacuum distillation during scale‑up, while the 5‑bromo‑1‑isobutyl isostere boils at a lower 373.4 ± 27.0 °C, indicating the iodine atom further elevates boiling point .

Boiling point Distillation Purification Thermal stability

Crystallinity and Solid‑Form Engineering: Iodine‑Mediated Halogen Bonding vs. Bromo and Chloro Analogs

The 5‑iodopyrazole motif has been established as a privileged scaffold for halogen‑bond‑directed crystal engineering. Single‑crystal X‑ray diffraction studies of six 5‑iodo‑1‑arylpyrazoles revealed a diverse repertoire of robust halogen‑bonding interactions—including C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N contacts—that govern supramolecular assembly [1]. The 5‑iodo substituent is a significantly stronger halogen‑bond donor than the analogous bromo or chloro substituents, whose interactions are weaker and less directional [2]. By contrast, the non‑iodinated 1‑isobutyl‑1H‑pyrazole‑4‑sulfonyl chloride lacks the iodine atom entirely and therefore cannot engage in halogen bonding.

Halogen bonding Crystal engineering Solid-state C–I⋯O interactions

Iodo vs. Bromo Pairwise Comparison: Density and Molecular Weight Distinguish the Two Isobutyl Isosteres

A direct pairwise comparison between 5‑iodo‑1‑isobutyl‑1H‑pyrazole‑4‑sulfonyl chloride and its 5‑bromo isostere reveals quantifiable differences in key physical properties: density of 1.96 ± 0.1 g/cm³ (iodo) vs. 1.74 ± 0.1 g/cm³ (bromo), and molecular weight of 348.59 vs. 301.59 . These differences affect volumetric dosing in high‑throughput experimentation and may influence chromatographic retention times during purification.

Iodo vs bromo Density Molecular weight Physicochemical profiling

Synthetic Utility Divergence: Iodine as a Superior Leaving Group for Sequential Functionalization

In a systematic comparison of halogenated aminopyrazoles in Suzuki–Miyaura coupling, iodopyrazoles exhibited a substantially higher propensity for dehalogenation side reactions than their bromo or chloro counterparts, making the iodine a more labile handle that can be selectively removed or substituted under mild conditions [1]. This lability is a double‑edged sword: it can be exploited for sequential functionalization strategies where the iodine is replaced first, but it also demands tighter reaction control compared to the more robust bromo analog.

Cross-coupling Suzuki-Miyaura Dehalogenation Sequential functionalization

5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: Optimal Application Scenarios Stemming from Quantitative Evidence


Design of Halogen‑Bonded Co‑Crystals and Solid‑Form Screens Leveraging the 5‑Iodo Motif

The 5‑iodopyrazole core is a validated halogen‑bond donor capable of engaging in C–I⋯O, C–I⋯π, C–I⋯N, and other directional interactions that drive specific crystal packing motifs [1]. Researchers developing pharmaceutical co‑crystals or functional organic materials should select 5‑iodo‑1‑isobutyl‑1H‑pyrazole‑4‑sulfonyl chloride over its 5‑bromo or 5‑chloro analogs because only the iodine atom provides the combination of polarizability and σ‑hole depth required for robust, predictable halogen‑bond‑directed assembly.

Multi‑Gram Synthesis of Sulfonamide Libraries for Medicinal Chemistry Using a Dual‑Handle Building Block

The sulfonyl chloride group undergoes rapid nucleophilic substitution with amines to generate structurally diverse sulfonamide libraries, while the C5 iodine provides a secondary derivatization point via cross‑coupling [1]. The isobutyl moiety imparts a higher XLogP3 (2.2) than the 1‑ethyl (1.2) or 1‑methyl (0.9) analogs , helping to tune lipophilicity without the excessive molecular weight of the cyclopentyl variant (MW 360.60 vs. 348.59). Procurement teams should stock this compound as a versatile intermediate when the target sulfonamide series requires balanced lipophilicity and two sequential diversification handles.

Optimized Suzuki–Miyaura Diversification Where Iodine Lability Is Deliberately Exploited for Sequential Couplings

The elevated dehalogenation propensity of iodopyrazoles relative to bromopyrazoles [1] can be strategically leveraged for orthogonal protection/deprotection sequences: the iodine is removed or substituted under mild Pd‑catalyzed conditions before the sulfonyl chloride is engaged with nucleophiles. Scientists requiring this order of operations should purchase the 5‑iodo compound rather than the 5‑bromo isostere, which demands harsher conditions for C–Br activation and reduces chemoselectivity.

Property‑Tailored Intermediate Selection for Agrochemical Lead Optimization Programs

In agrochemical discovery, the physical properties of building blocks directly influence the physicochemical profile of the final active ingredient. The higher boiling point of 5‑iodo‑1‑isobutyl‑1H‑pyrazole‑4‑sulfonyl chloride (388.8 °C) compared to its 1‑ethyl (376.2 °C) and 1‑methyl (370.5 °C) counterparts [1] provides enhanced thermal tolerance during formulation or high‑temperature reaction steps, while its XLogP3 of 2.2 offers an intermediate lipophilicity that balances soil mobility and target‑site penetration. Procurement for agrochemical lead optimization should prioritize this compound when moderate lipophilicity and thermal robustness are simultaneously required.

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